Product packaging for 1-(2-(Pyridin-4-yl)ethyl)thiourea(Cat. No.:)

1-(2-(Pyridin-4-yl)ethyl)thiourea

Cat. No.: B8654705
M. Wt: 181.26 g/mol
InChI Key: HWMPQAAYRDSNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Pyridin-4-yl)ethyl)thiourea is a thiourea-based compound supplied For Research Use Only. This chemical reagent is of significant interest in scientific research, particularly in the fields of asymmetric organocatalysis and medicinal chemistry. Thiourea derivatives are renowned for their ability to act as hydrogen-bond donors, a property that enables them to activate electrophiles and facilitate a variety of stereoselective transformations . Researchers utilize such compounds as chiral auxiliaries or ligands to induce asymmetry in carbon-carbon bond-forming reactions, such as aldol condensations and additions of organozinc reagents to aldehydes . The pyridinyl moiety within its structure enhances its potential as a bidentate ligand, capable of coordinating to metal centers and modifying their reactivity, which is a valuable asset in developing new catalytic systems . Beyond catalysis, thiourea scaffolds are extensively investigated for their diverse biological activities. The thiourea functional group is a privileged pharmacophore in drug design, known to confer antibacterial, anticancer, and antiviral properties to molecules . While the specific profile of this compound requires further investigation, related compounds have shown promise in early-stage drug discovery efforts. This compound serves as a versatile building block for researchers synthesizing more complex molecules for biological evaluation, including the development of enzyme inhibitors and potential therapeutic agents . Researchers are advised to consult the relevant safety data sheets prior to use and handle the compound in a suitably controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3S B8654705 1-(2-(Pyridin-4-yl)ethyl)thiourea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3S

Molecular Weight

181.26 g/mol

IUPAC Name

2-pyridin-4-ylethylthiourea

InChI

InChI=1S/C8H11N3S/c9-8(12)11-6-3-7-1-4-10-5-2-7/h1-2,4-5H,3,6H2,(H3,9,11,12)

InChI Key

HWMPQAAYRDSNCH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CCNC(=S)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 2 Pyridin 4 Yl Ethyl Thiourea and Congeneric Analogs

Classical and Contemporary Approaches in Thiourea (B124793) Synthesis

The formation of the thiourea backbone can be achieved through several reliable methods. The most prominent among these are the reactions involving isothiocyanates and amines, and pathways utilizing ammonium (B1175870) thiocyanate (B1210189).

Nucleophilic Addition/Substitution Reactions of Isothiocyanates with Amines

The most common and versatile method for synthesizing N-substituted and N,N'-disubstituted thioureas is the nucleophilic addition of an amine to an isothiocyanate. nih.govnih.gov This reaction is typically efficient and proceeds under mild conditions. The core of this method lies in the electrophilic nature of the central carbon atom of the isothiocyanate group (-N=C=S), which readily reacts with the nucleophilic amine.

The general mechanism involves the attack of the amine's lone pair of electrons on the isothiocyanate's carbon atom, leading to the formation of a zwitterionic intermediate. This intermediate then undergoes a rapid proton transfer to yield the final thiourea product. The reaction is often carried out in a suitable solvent at room temperature or with gentle heating. organic-chemistry.org

Key advantages of this method include:

High yields and purity: The reaction is often clean, with minimal side products. nih.gov

Broad substrate scope: A wide variety of amines and isothiocyanates can be used, allowing for the synthesis of a diverse library of thiourea derivatives. kiku.dk

Mild reaction conditions: Many reactions can be performed at room temperature without the need for harsh reagents or catalysts. organic-chemistry.org

For the specific synthesis of 1-(2-(Pyridin-4-yl)ethyl)thiourea, this would involve the reaction of 2-(Pyridin-4-yl)ethylamine with a suitable isothiocyanate.

Optimized Pathways Involving Ammonium Thiocyanate and Acyl Chlorides

An alternative classical approach for preparing thioureas involves the use of ammonium thiocyanate in conjunction with an acyl chloride. nih.govgoogle.com This method proceeds through an in-situ generation of an acyl isothiocyanate intermediate. nih.gov The acyl chloride first reacts with ammonium thiocyanate to form the acyl isothiocyanate, which is then immediately reacted with an amine to produce the N-acylthiourea. nih.govorgsyn.org A subsequent hydrolysis step under basic conditions can then remove the acyl group to yield the desired monosubstituted thiourea. orgsyn.org

A typical procedure involves reacting the acyl chloride with ammonium thiocyanate in a solvent like acetone. orgsyn.org After the formation of the acyl isothiocyanate, the amine is added to the reaction mixture. orgsyn.org The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), has been shown to improve the yield of the acyl isothiocyanate formation. nih.gov

Regioselective Synthesis of this compound Precursors

The successful synthesis of the target compound heavily relies on the efficient preparation of its key precursor, 2-(Pyridin-4-yl)ethylamine.

Preparation of 2-(Pyridin-4-yl)ethylamine Intermediates

The intermediate 2-(Pyridin-4-yl)ethylamine is a crucial building block. Various synthetic routes are available for its preparation. One common method involves the reduction of 4-pyridineacetonitrile. This can be achieved using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation.

Another approach starts from 4-vinylpyridine. The addition of ammonia (B1221849) or a protected amine across the double bond, often catalyzed by a strong base, can yield the desired ethylamine (B1201723) derivative.

A different strategy involves the reaction of 4-picoline (4-methylpyridine) with a suitable reagent to introduce the ethylamine side chain. For example, reacting 4-picoline with formaldehyde (B43269) and an amine hydrochloride (in a variation of the Mannich reaction) can lead to the formation of the desired product.

The choice of synthetic route often depends on the availability of starting materials, scalability, and desired purity of the intermediate.

Reaction Condition Optimization for High Yield and Purity

Optimizing reaction conditions is paramount to maximize the yield and purity of this compound, minimizing waste and simplifying purification. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the use of catalysts.

For the nucleophilic addition of 2-(Pyridin-4-yl)ethylamine to an isothiocyanate, solvents like dichloromethane (B109758), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly employed. organic-chemistry.org The reaction temperature is often kept at room temperature, although gentle heating can sometimes accelerate the reaction. organic-chemistry.org

Studies have shown that for thiourea synthesis, reaction parameters significantly influence the outcome. For example, in the synthesis of certain thioureas, varying the amount of reactants, the temperature, and the reaction time can have a substantial impact on the yield. researchgate.net In some cases, bifunctional thiourea catalysts have been used to achieve high yields and stereoselectivities in annulation reactions, highlighting the role of catalysis in optimizing these syntheses. beilstein-journals.org

Below is a table summarizing the optimization of reaction conditions for a generic thiourea synthesis, which illustrates the principles that would be applied to the synthesis of this compound.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane251285
2Acetonitrile251292
3Tetrahydrofuran251288
4Acetonitrile50695
5Water800.589

Green Chemistry Principles in Thiourea Derivative Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of thiourea derivatives to develop more environmentally benign and sustainable processes. Key areas of focus include the use of greener solvents, catalysts, and the development of one-pot procedures to improve atom economy and reduce waste.

One significant advancement is the use of water as a solvent for thiourea synthesis. organic-chemistry.org "On-water" reactions, where the reactants are mixed in water, have been shown to be highly efficient, often proceeding rapidly at room temperature with high chemoselectivity. organic-chemistry.org This approach eliminates the need for volatile and often toxic organic solvents, and the product can often be isolated by simple filtration. organic-chemistry.org

The use of deep eutectic solvents (DESs) as both a catalyst and a reaction medium is another green approach. rsc.orgrsc.org For instance, a system of choline (B1196258) chloride and tin(II) chloride has been successfully used for the synthesis of monosubstituted thioureas. rsc.orgrsc.org A major advantage of this system is the ability to recover and reuse the DES for multiple reaction cycles without a significant loss of activity. rsc.orgrsc.org

Furthermore, mechanochemical synthesis, which involves grinding solid reactants together, offers a solvent-free alternative for the preparation of thioureas. nih.gov This method is often rapid, highly efficient, and can lead to quantitative yields. nih.gov

The development of catalytic methods using more sustainable reagents is also a key aspect of green thiourea synthesis. nih.gov For example, the use of cyrene, a bio-based solvent, has been demonstrated as a viable green alternative to traditional solvents like THF. nih.gov

These green methodologies not only reduce the environmental impact of thiourea synthesis but also often lead to improved efficiency and simplified procedures.

Solid-Phase Organic Synthesis and Combinatorial Library Generation for this compound Derivatives

The paradigm of solid-phase organic synthesis (SPOS) offers significant advantages for the generation of chemical libraries, including simplified purification procedures and the potential for automation. These methodologies are particularly well-suited for the construction of diverse arrays of this compound analogs, enabling the systematic exploration of structure-activity relationships. The core principle of SPOS involves anchoring a starting material to an insoluble polymer support, carrying out a sequence of chemical transformations, and finally cleaving the desired product from the support.

For the combinatorial synthesis of this compound derivatives, two primary strategies can be envisioned: the reaction of a resin-bound amine with a diverse set of isothiocyanates, or conversely, the reaction of various amines with a resin-bound isothiocyanate.

A critical consideration in the synthesis of pyridine-containing compounds on a solid support is the potential for the basic nitrogen of the pyridine (B92270) ring to interfere with the desired chemical transformations. This can be mitigated by employing a suitable protecting group for the pyridine nitrogen, such as the acid-labile tert-butoxycarbonyl (Boc) group, which can be introduced prior to immobilization and removed during the final cleavage step.

Strategy 1: Synthesis via Resin-Bound Amine

This approach commences with the immobilization of a pyridine-containing amine onto a solid support. A common choice for this purpose is the Wang resin, which allows for cleavage under acidic conditions. The synthesis of a library of this compound derivatives would proceed via the following steps:

Immobilization: The starting amine, 2-(pyridin-4-yl)ethylamine, is anchored to the Wang resin. To prevent side reactions, the pyridine nitrogen can be protected with a Boc group prior to this step.

Thiourea Formation: The resin-bound amine is then treated with a diverse panel of isothiocyanates (R-N=C=S). This reaction is typically performed in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

Cleavage: The final thiourea derivatives are liberated from the solid support by treatment with a strong acid, such as trifluoroacetic acid (TFA). This step also serves to remove the Boc protecting group from the pyridine nitrogen.

The diversity of the resulting library is dictated by the variety of isothiocyanates employed in the second step.

Building Block (Isothiocyanate) Resulting R Group in Final Compound
Phenyl isothiocyanatePhenyl
Ethyl isothiocyanateEthyl
Benzyl isothiocyanateBenzyl
Allyl isothiocyanateAllyl
4-Chlorophenyl isothiocyanate4-Chlorophenyl

This table illustrates a selection of commercially available isothiocyanates that can be used to generate a library of this compound derivatives using the resin-bound amine strategy.

Strategy 2: Synthesis via Resin-Bound Isothiocyanate

An alternative and equally viable strategy involves the use of a resin-bound isothiocyanate. This approach allows for the introduction of diversity through the use of various amines in the final step.

Preparation of Resin-Bound Isothiocyanate: A suitable resin, such as a trityl isothiocyanate resin, can be employed. researchgate.net Alternatively, a resin-bound amine can be converted to the corresponding isothiocyanate using reagents like thiophosgene (B130339) or carbon disulfide. nih.gov

Thiourea Formation: The resin-bound isothiocyanate is reacted with 2-(pyridin-4-yl)ethylamine. As in the previous strategy, protection of the pyridine nitrogen may be advantageous.

Cleavage: The desired this compound is cleaved from the resin, typically under acidic conditions.

This method allows for the generation of a library by reacting the immobilized isothiocyanate with a variety of amines. For the synthesis of congeners of this compound, a library of substituted pyridinylethylamines could be utilized.

Building Block (Amine) Resulting Pyridinyl-ethyl Analog
2-(Pyridin-2-yl)ethylamine1-(2-(Pyridin-2-yl)ethyl)thiourea
2-(Pyridin-3-yl)ethylamine1-(2-(Pyridin-3-yl)ethyl)thiourea
2-(5-Methylpyridin-2-yl)ethylamine1-(2-(5-Methylpyridin-2-yl)ethyl)thiourea
2-(6-Chloropyridin-3-yl)ethylamine1-(2-(6-Chloropyridin-3-yl)ethyl)thiourea
4-(2-Aminoethyl)piperidine1-(2-(Piperidin-4-yl)ethyl)thiourea

This table showcases a variety of amines that could be reacted with a resin-bound isothiocyanate to produce a library of compounds structurally related to this compound.

The solid-phase synthesis of trisubstituted thioureas has also been reported, where a resin-bound thiourea is further functionalized, for example, by N-acylation. mdpi.comresearchgate.net This approach could be adapted to generate further diversity in the this compound scaffold.

The development of mixture-based combinatorial libraries from resin-bound starting materials represents a powerful tool for the rapid identification of lead compounds. mdpi.com By employing a "split-and-mix" strategy, vast libraries of thiourea derivatives can be synthesized and screened for biological activity.

Comprehensive Spectroscopic and Structural Characterization of 1 2 Pyridin 4 Yl Ethyl Thiourea

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules. For 1-(2-(Pyridin-4-yl)ethyl)thiourea, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques have been pivotal in confirming its molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the distinct proton environments within the molecule. The aromatic protons of the pyridine (B92270) ring typically appear in the downfield region, a consequence of the deshielding effect of the aromatic ring current. The ethyl bridge protons and the thiourea (B124793) N-H protons exhibit signals at higher field strengths. Analysis of the coupling constants (J-values) provides valuable information about the connectivity of adjacent protons, aiding in the definitive assignment of each signal. libretexts.orglibretexts.org For instance, the triplet and quartet patterns often observed for ethyl groups allow for unambiguous identification. khanacademy.org

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. The carbon atoms of the pyridine ring and the thiocarbonyl group (C=S) are typically observed at lower field, while the aliphatic carbons of the ethyl bridge resonate at higher field. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Thiourea Derivatives

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine-H7.0-8.5120-150
Ethylene-CH₂2.5-4.030-50
NH7.0-9.0-
C=S-~180

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Two-Dimensional (2D) NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

To unequivocally confirm the structural assignments made from 1D NMR data, a series of 2D NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.eduemerypharma.com For this compound, COSY spectra would show cross-peaks between the adjacent protons of the ethyl bridge and between neighboring protons on the pyridine ring, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduemerypharma.comresearchgate.net This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons. emerypharma.comresearchgate.net For instance, the signals of the ethyl bridge carbons can be definitively assigned by their correlation to the corresponding ethyl protons. emerypharma.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on its vibrational modes. nih.govnih.gov

The IR spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibrations of the thiourea moiety typically appear as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic ethyl group are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=S stretching vibration, a hallmark of the thiourea group, gives rise to a strong band in the range of 700-850 cm⁻¹. Vibrations associated with the pyridine ring, such as C=C and C=N stretching, appear in the 1400-1600 cm⁻¹ region. mdpi.com

Raman spectroscopy provides complementary information. The symmetric vibrations, which may be weak or absent in the IR spectrum, can be strong in the Raman spectrum. For instance, the symmetric stretching of the pyridine ring is often a prominent Raman band.

High-Resolution Mass Spectrometry and Elemental Analysis for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₈H₁₁N₃S), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula. uni.lu

Elemental analysis provides the percentage composition of each element (carbon, hydrogen, nitrogen, and sulfur) in the compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the assigned molecular formula.

Table 2: Elemental Composition of this compound (C₈H₁₁N₃S)

Element Theoretical %
Carbon (C)52.43
Hydrogen (H)6.05
Nitrogen (N)22.93
Sulfur (S)17.50

Single Crystal X-Ray Diffraction for Definitive Molecular Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H···π Interactions)

Beyond the structure of a single molecule, SCXRD elucidates how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. akademisains.gov.mynih.gov This packing is governed by a variety of intermolecular interactions. akademisains.gov.my

Hydrogen Bonding: Thiourea derivatives are known to form robust hydrogen bonds. akademisains.gov.my In the crystal structure of this compound, it is expected that the N-H protons of the thiourea group will act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group and the nitrogen atom of the pyridine ring will act as hydrogen bond acceptors. These hydrogen bonds can lead to the formation of dimers, chains, or more complex three-dimensional networks. researchgate.net

C-H···π Interactions: Weak hydrogen bonds can also form between C-H groups (from the ethyl chain or the pyridine ring) and the π-system of the pyridine ring. These C-H···π interactions, although weaker than conventional hydrogen bonds, play a role in the fine-tuning of the crystal packing. akademisains.gov.my

The collective effect of these intermolecular forces dictates the final crystal structure, influencing physical properties such as melting point and solubility.

Conformational Analysis and Torsional Angles in the Solid State

A definitive analysis of the solid-state conformation and a precise determination of the torsional angles of this compound are contingent upon the successful crystallization of the compound and subsequent single-crystal X-ray diffraction analysis. As of the latest searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), no entry for the crystal structure of this compound has been found. Consequently, experimentally determined data on its solid-state conformation and specific torsional angles are not available.

However, insights into the likely conformational preferences can be inferred from the crystal structures of related thiourea derivatives. For instance, studies on other N-substituted thioureas reveal that the thiourea unit (–NH–C(S)–NH–) is generally planar or nearly planar. The conformation of the entire molecule is then determined by the rotation around the single bonds connecting the substituent groups to the thiourea core.

C-C-N-C (ethyl-thiourea linkage): The rotation around the C-N bond of the ethyl-thiourea linkage.

C-N-C=S (thiourea backbone): The rotation around the C-N bond within the thiourea moiety.

N-C-C-C (pyridyl-ethyl linkage): The rotation around the C-C bond connecting the ethyl group to the pyridine ring.

The planarity of the pyridine ring and the thiourea group would be expected. The ethyl linker introduces flexibility, allowing for various spatial arrangements of the pyridyl and thiourea moieties relative to each other. The actual conformation in the solid state would be influenced by intermolecular interactions, such as hydrogen bonding, which is a prominent feature in the crystal packing of thiourea-containing compounds. The nitrogen atoms of the pyridine ring and the thiourea group, as well as the sulfur atom, can all participate in hydrogen bonding, leading to the formation of complex three-dimensional networks.

For example, in the crystal structure of the related compound 1-(4-methylpyridin-2-yl)thiourea, two polymorphic forms have been identified, each exhibiting different hydrogen-bonding patterns and, consequently, different packing arrangements. researchgate.net This highlights that even minor changes in the molecular structure or crystallization conditions can significantly impact the solid-state conformation.

Without experimental data, any further discussion on the specific torsional angles of this compound would be purely speculative. Future crystallographic studies are required to provide a definitive description of its solid-state structure.

Theoretical and Computational Investigations of 1 2 Pyridin 4 Yl Ethyl Thiourea

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a robust framework for examining the electronic structure and properties of molecules like 1-(2-(Pyridin-4-yl)ethyl)thiourea.

Geometry Optimization, Electronic Structure, and Frontier Molecular Orbital Analysis

Through geometry optimization using DFT, the most stable 3D conformation of this compound is determined. This process reveals the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

The electronic properties are elucidated by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. In this compound, the HOMO is typically located on the electron-rich thiourea (B124793) moiety, and the LUMO is centered on the pyridine (B92270) ring. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.

Table 1: Representative Quantum Chemical Parameters

Parameter Description
HOMO Energy Energy of the Highest Occupied Molecular Orbital
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) Difference between LUMO and HOMO energies

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations can accurately predict spectroscopic data, which is invaluable for the structural confirmation of synthesized compounds.

Nuclear Magnetic Resonance (NMR): Theoretical ¹H and ¹³C NMR chemical shifts can be calculated, aiding in the assignment of experimental spectra.

Infrared (IR): The vibrational frequencies corresponding to the different functional groups within the molecule can be computed, helping to interpret the experimental IR spectrum.

Ultraviolet-Visible (UV-Vis): Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths, providing insight into the compound's photophysical properties.

Molecular Docking Studies for Predictive Biological Target Interactions

Molecular docking is a computational technique that predicts the binding orientation and affinity of a small molecule (ligand) to a larger molecule, such as a protein (receptor).

Ligand-Receptor Binding Affinity Prediction and Scoring Functions

Molecular docking simulations are employed to predict how this compound might interact with potential biological targets. Scoring functions are then used to estimate the binding affinity, typically expressed in kcal/mol. A more negative score suggests a stronger and more favorable interaction. These studies can help to identify potential protein targets for which the compound might exhibit inhibitory activity.

Identification of Key Interacting Residues and Binding Site Characteristics

Beyond just predicting binding energy, docking studies provide detailed information about the specific interactions between the ligand and the amino acid residues within the protein's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for the stability of the ligand-protein complex. For instance, the nitrogen and sulfur atoms of the thiourea group and the nitrogen of the pyridine ring can participate in hydrogen bonding.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability in Solution

Molecular dynamics simulations offer a dynamic picture of the molecular system over time. These simulations are used to study the conformational changes of this compound and the stability of its complex with a biological target in a simulated physiological environment. nih.gov By tracking the trajectories of atoms and molecules, MD simulations can validate the binding modes predicted by molecular docking and assess the stability of the ligand-receptor complex. nih.gov This provides a more realistic and comprehensive understanding of the interactions at the atomic level.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Pyridine

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

The development of a predictive QSAR model for a series of compounds, such as analogs of this compound, involves a systematic process. This process begins with the synthesis and biological evaluation of a set of structurally related molecules. The biological activity is typically quantified as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value, which is then often converted to a logarithmic scale (pIC₅₀ or pEC₅₀) for the QSAR analysis.

A typical workflow for developing a predictive QSAR model includes:

Data Set Preparation: A diverse set of thiourea derivatives containing the pyridylethyl scaffold would be selected. This set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields).

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are employed to build a mathematical equation that correlates the descriptors with the biological activity. For instance, a study on thiourea derivatives with anti-HCV activity found a significant correlation between their hydrophobic properties and biological function nih.gov.

Model Validation: The robustness and predictive capability of the developed model are assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using the test set.

For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the three-dimensional aligned structures of the compounds are used to calculate steric and electrostatic fields. These fields are then correlated with biological activity. A study on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, which share the pyridin-4-yl moiety, utilized CoMFA and CoMSIA to establish a structure-activity relationship for ROCK1 inhibition peerj.com. The resulting models provided insights into the favorable and unfavorable structural modifications for enhancing biological activity.

The statistical quality of a QSAR model is judged by several parameters, as illustrated in the hypothetical table below based on general findings in QSAR studies of related compounds.

Statistical ParameterDescriptionTypical Value
r² (Correlation Coefficient) Indicates the goodness of fit of the model for the training set.> 0.6
q² (Cross-validated r²) A measure of the internal predictive ability of the model.> 0.5
pred_r² (External r²) Measures the predictive power of the model for an external test set.> 0.5
F-test (Fischer's value) Indicates the statistical significance of the model.High value
SEE (Standard Error of Estimate) Measures the deviation of the predicted values from the experimental values.Low value

This table represents typical statistical parameters and their acceptable ranges for a robust QSAR model, based on general literature and not on a specific study of this compound.

QSAR and 3D-QSAR models are instrumental in identifying the key structural features that govern the biological activity of a series of compounds. The descriptors that are found to be significant in the QSAR equation point directly to the physicochemical properties that are important for the observed biological response.

For a molecule like this compound, several structural aspects would be of interest in a QSAR study:

The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is often a crucial interaction in ligand-receptor binding. The electrostatic potential of the ring and the position of the nitrogen (in this case, position 4) would likely be significant descriptors. Studies on other pyridine derivatives have highlighted the importance of the pyridine moiety for biological activity nih.gov.

The Thiourea Moiety: The thiourea group is known to be an effective hydrogen bond donor and can also participate in other types of interactions. The sulfur and nitrogen atoms are key features. The planarity and electronic properties of this group are often found to be important in QSAR studies of thiourea derivatives. For example, a 3D QSAR study on thiourea analogs as influenza virus neuraminidase inhibitors revealed that electrostatic, hydrophobic, and steric interactions are closely related to inhibitory activity nih.gov.

Substituents: In a QSAR study of a series of derivatives, the nature of substituents on the pyridine ring or the terminal nitrogen of the thiourea would be varied. The models would then elucidate the impact of properties like hydrophobicity (logP), electronic effects (Hammett constants), and steric bulk (molar refractivity) of these substituents on the biological activity.

The output of a 3D-QSAR study is often visualized as contour maps. These maps highlight regions in 3D space around the aligned molecules where certain properties are predicted to either increase or decrease biological activity.

Hypothetical 3D-QSAR Contour Map Analysis for this compound Derivatives:

Contour Map FeatureImplication for Biological Activity
Green Contours (Steric) Favorable for bulky groups. Indicates regions where larger substituents may enhance activity.
Yellow Contours (Steric) Unfavorable for bulky groups. Suggests that smaller substituents are preferred in these regions.
Blue Contours (Electrostatic) Favorable for electropositive groups. Indicates regions where electron-donating groups could increase activity.
Red Contours (Electrostatic) Favorable for electronegative groups. Suggests that electron-withdrawing groups are beneficial in these areas.

This table provides a general interpretation of 3D-QSAR contour maps and is not based on a specific study of this compound.

Coordination Chemistry and Metal Complexation of 1 2 Pyridin 4 Yl Ethyl Thiourea

Ligand Design Principles and Potential Donor Atoms (Sulfur, Nitrogen from Thiourea (B124793), Nitrogen from Pyridine)

The versatility of 1-(2-(Pyridin-4-yl)ethyl)thiourea as a ligand stems from the presence of three potential donor atoms: the sulfur atom of the thiourea group, the nitrogen atoms of the thiourea backbone, and the nitrogen atom of the pyridine (B92270) ring. The thiourea moiety itself is known to be an excellent ligand due to the availability of lone pairs of electrons on the sulfur and nitrogen atoms. nih.gov The inclusion of a pyridyl group, connected by an ethyl spacer, introduces an additional coordination site.

The key donor atoms are:

Sulfur (S): The thiocarbonyl sulfur is a soft donor atom and is generally the most favorable coordination site for soft and borderline metal ions.

Thiourea Nitrogens (N): The two nitrogen atoms within the thiourea functional group are potential donor sites, although their basicity is reduced by the electron-withdrawing nature of the thiocarbonyl group.

Pyridine Nitrogen (N): The nitrogen atom in the pyridine ring is a well-established donor site in coordination chemistry, readily forming complexes with a wide range of metal ions. chemimpex.com

The ethyl linker between the pyridine ring and the thiourea group provides conformational flexibility, allowing the ligand to adopt various orientations to accommodate the geometric preferences of different metal centers. This flexibility enables the ligand to act in monodentate, bidentate, or even bridging coordination modes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea-based ligands is a well-established area of research. rsc.org While specific studies on this compound are not extensively documented, the synthetic methodologies for related pyridyl-substituted thioureas can be applied.

The synthesis of metal complexes with ligands like this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

General Synthetic Procedure: A solution of this compound in a solvent such as ethanol, methanol, or acetonitrile (B52724) is added to a solution of the desired metal salt (e.g., chlorides, nitrates, or perchlorates of Cu(II), Ni(II), Zn(II), etc.). The reaction mixture is often stirred at room temperature or gently heated under reflux to facilitate complex formation. nih.govresearchgate.net The resulting metal complex may precipitate out of the solution upon cooling or after partial removal of the solvent. The solid product is then collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried. For certain metals like platinum(II) and palladium(II), the reaction may require specific conditions to promote coordination. researchgate.net

Table 1: Representative Synthetic Conditions for Metal Complexes with Thiourea Derivatives

Metal Ion Typical Metal Salt Solvent System Reaction Conditions
Cu(II) CuCl₂·2H₂O Ethanol Stirring at room temperature or reflux
Ni(II) NiCl₂·6H₂O Ethanol/Methanol Reflux for several hours
Zn(II) Zn(NO₃)₂·6H₂O Methanol Stirring at room temperature
Pd(II) PdCl₂ Acetonitrile Reflux
Pt(II) K₂PtCl₄ Water/Ethanol Stirring at room temperature
Ag(I) AgNO₃ Acetone/Water Stirring in the dark
Ru(II) [Ru(arene)Cl₂]₂ Methanol/Dichloromethane (B109758) Stirring at room temperature

Spectroscopic Signatures of Complex Formation (IR, NMR, UV-Vis, EPR)

Spectroscopic techniques are invaluable for confirming the coordination of this compound to a metal center.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon complexation provide strong evidence of coordination. A key indicator is the shift of the ν(C=S) band (typically found around 700-800 cm⁻¹) to a lower frequency, which suggests coordination through the sulfur atom. mdpi.com Concurrently, changes in the ν(N-H) and pyridine ring vibrations can indicate the involvement of the nitrogen atoms in bonding. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II), Pd(II), Pt(II)), ¹H and ¹³C NMR spectroscopy are highly informative. A downfield shift of the N-H proton signals in the ¹H NMR spectrum is often observed upon coordination, indicating a change in the electronic environment of the thiourea moiety. mdpi.com Shifts in the signals of the pyridyl and ethyl protons can also confirm the participation of the pyridine nitrogen in coordination. The ¹³C NMR spectrum will show a shift in the C=S carbon signal upon complexation.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes can provide information about the geometry of the metal center. The appearance of d-d transitions in the visible region for complexes of transition metals like Cu(II) and Ni(II) is characteristic of complex formation. These bands are generally weak and their positions are sensitive to the coordination environment.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), EPR spectroscopy is a powerful tool for determining the nature of the metal-ligand bonding and the geometry of the complex. The g-values and hyperfine coupling constants obtained from the EPR spectrum can help to elucidate the coordination sphere around the metal ion.

Table 2: Expected Spectroscopic Shifts Upon Complexation

Spectroscopic Technique Key Observable Feature Interpretation
IR Decrease in ν(C=S) frequency Coordination via the sulfur atom.
Shift in pyridine ring vibrations Coordination via the pyridine nitrogen.
¹H NMR Downfield shift of N-H protons Involvement of the thiourea group in coordination.
Shift in pyridyl proton signals Involvement of the pyridine nitrogen in coordination.
¹³C NMR Shift of the C=S signal Coordination through the sulfur atom.
UV-Vis Appearance of new absorption bands d-d electronic transitions of the metal ion.

Coordination Modes and Geometries within Metal Complexes

The presence of multiple donor sites allows this compound to exhibit a range of coordination modes.

Monodentate Coordination: The most common monodentate coordination occurs through the soft sulfur atom of the thiourea group, particularly with soft metal ions like Ag(I) and Pd(II). mdpi.com In this mode, the pyridine nitrogen remains uncoordinated. Alternatively, coordination can occur solely through the pyridine nitrogen, although this is less common given the strong coordinating ability of the thiourea sulfur.

Bidentate Coordination: Bidentate chelation can occur in several ways:

S, N-Thiourea Chelation: The ligand can form a four-membered chelate ring by coordinating through the sulfur atom and one of the thiourea nitrogen atoms. This often requires deprotonation of the nitrogen atom.

S, N-Pyridine Chelation: A more likely bidentate mode involves coordination through the thiourea sulfur and the pyridine nitrogen, which would form a stable six-membered chelate ring. The flexibility of the ethyl linker is crucial for achieving this coordination mode.

Bridging Coordination: The ligand can also act as a bridging ligand, connecting two metal centers. This can happen in a μ₂-S fashion, where the sulfur atom bridges two metals, or by having the sulfur coordinate to one metal center and the pyridine nitrogen to another.

The resulting coordination geometries are dictated by the preferred coordination number of the metal ion and the steric and electronic properties of the ligand. Common geometries for the specified metal ions include square planar (for Pd(II), Pt(II), and sometimes Ni(II)), tetrahedral (for Zn(II) and sometimes Cu(I)), and octahedral or distorted octahedral (for Ni(II), Cu(II), and Ru(II)). rsc.org

Intramolecular and Intermolecular Hydrogen Bonding Networks in Complexes

The structural integrity and supramolecular assembly of metal complexes containing this compound are significantly influenced by a network of intramolecular and intermolecular hydrogen bonds. The presence of multiple hydrogen bond donors (N-H groups of the thiourea moiety) and acceptors (the sulfur atom of the thiocarbonyl group and the nitrogen atom of the pyridine ring) allows for the formation of robust and diverse hydrogen-bonded architectures.

Interaction Type Donor Acceptor Typical Distance (Å) Significance
Intramolecular Hydrogen BondN-H (thiourea)N (pyridine)2.2 - 2.5Ligand conformation stabilization researchgate.netnih.gov
Intermolecular Hydrogen BondN-H (thiourea)S (thiocarbonyl)2.4 - 2.9Dimer and network formation nih.govresearchgate.net
Intermolecular Hydrogen BondN-H (thiourea)Anion/SolventVariableCrystal packing and extended structures researchgate.net
Intermolecular Hydrogen BondC-H (pyridine/ethyl)S/AnionVariableStabilization of crystal lattice

Electronic and Magnetic Properties of Paramagnetic Metal Complexes

The electronic and magnetic properties of paramagnetic metal complexes derived from this compound are dictated by the nature of the central metal ion, its oxidation state, and the coordination geometry imposed by the ligand. The ligand can coordinate to a metal center through the pyridyl nitrogen and the thiourea sulfur atom, creating a chelate ring.

For instance, with copper(II), a d⁹ metal ion, a variety of coordination geometries such as square planar, square pyramidal, or distorted octahedral can be anticipated. The electronic spectra of such complexes are expected to show broad d-d transition bands in the visible region, characteristic of the coordination environment. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool to probe the ground electronic state and the nature of the metal-ligand bonding in these complexes. rsc.orgmdpi.com For a square planar or square pyramidal Cu(II) complex, the EPR spectrum would typically exhibit axial symmetry with g|| > g⊥ > 2.0023, indicative of a d(x²-y²) ground state. nih.gov The hyperfine coupling constant (A||) provides information about the covalency of the metal-ligand bond.

In the case of nickel(II), a d⁸ metal ion, both high-spin (paramagnetic) and low-spin (diamagnetic) complexes are possible depending on the ligand field strength. With a bidentate N,S-donor ligand like this compound, octahedral or tetrahedral high-spin complexes are likely to be paramagnetic. The magnetic susceptibility measurements of such complexes would reveal effective magnetic moments corresponding to two unpaired electrons (typically in the range of 2.8-3.5 μB). researchgate.net The electronic spectra of octahedral Ni(II) complexes are characterized by three spin-allowed d-d transitions.

Metal Ion d-electron count Expected Geometry Magnetic Behavior Characteristic Spectroscopic Features
Copper(II)d⁹Square planar, Square pyramidalParamagnetic (S=1/2)Anisotropic EPR spectrum (g
Nickel(II)d⁸Octahedral, TetrahedralParamagnetic (S=1)Magnetic moment ~2.8-3.5 μB, Multiple d-d transitions in UV-Vis researchgate.net

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes of ligands bearing both pyridine and a secondary coordinating group have shown significant promise as catalysts for transfer hydrogenation reactions. nih.govnih.govresearchgate.net The combination of a σ-donating pyridyl group and a coordinating thiourea moiety in this compound makes its metal complexes attractive candidates for this catalytic transformation. Ruthenium(II) and Iridium(III) complexes, in particular, have been extensively studied for the transfer hydrogenation of ketones and imines. nih.govfigshare.com

In a typical reaction, a metal complex of this compound would be used in the presence of a hydrogen donor, such as 2-propanol or formic acid, and a base. The catalytic cycle is believed to involve the formation of a metal-hydride species, which then transfers the hydride to the carbonyl or imine substrate. The pyridine ring can play a crucial role in stabilizing the metal center, while the thiourea moiety can influence the electronic properties and steric environment of the catalyst, thereby affecting its activity and selectivity. While thioureas themselves can act as organocatalysts for transfer hydrogenation, their incorporation into a metal complex can lead to a cooperative catalytic effect. organic-chemistry.org

Metal Center Co-ligands Substrate Hydrogen Donor Typical Conditions Potential Outcome
Ruthenium(II)Arene, HalidesKetones, Imines2-Propanol, Formic acidBase, Inert atmosphereHigh conversion and selectivity figshare.com
Iridium(III)Cyclopentadienyl, HalidesKetones2-PropanolBase, Inert atmosphereEfficient and robust catalysis nih.gov
Iron(II)/Nickel(II)HalidesKetones2-PropanolBase, 82°CModerate to good conversions researchgate.net

Exploration in Other Homogeneous or Heterogeneous Catalysis

The versatility of the this compound ligand suggests that its metal complexes could be explored in a range of other catalytic applications beyond transfer hydrogenation.

In the realm of homogeneous catalysis , late transition metal complexes with pyridine-based ligands have been successfully employed in various C-C and C-N bond-forming reactions. For instance, iron and cobalt complexes with bis(imino)pyridine ligands are active catalysts for ethylene (B1197577) polymerization. researchgate.net While the electronic and steric properties of this compound differ significantly from those of bis(imino)pyridine ligands, the fundamental ability to stabilize a catalytically active metal center remains. Therefore, complexes of this ligand could be screened for their activity in olefin polymerization or oligomerization.

In heterogeneous catalysis , the ligand could be anchored to a solid support, such as silica (B1680970) or a polymer resin, to create a heterogeneous catalyst. This approach offers the advantages of easy catalyst separation and recycling. The presence of the thiourea and pyridine functionalities could facilitate strong grafting onto the support. Such supported metal complexes could be tested in a variety of transformations, including oxidation reactions, Suzuki-Miyaura cross-coupling, or as part of redox-initiating systems for polymerization. mdpi.comacs.org The porous nature of a support like a metal-organic framework (MOF) could also be exploited, where the ligand or its complex is incorporated into the framework structure to create a robust and reusable catalyst. acs.org

Mechanistic Investigations into in Vitro Biological Activities of 1 2 Pyridin 4 Yl Ethyl Thiourea Derivatives

Enzyme Inhibition Studies

Urease Inhibition: Kinetic and Mechanistic Characterization

Thiourea (B124793) derivatives are recognized as potent inhibitors of urease, a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.govresearchgate.netnih.gov The inhibitory mechanism of these compounds is often multifaceted, involving competitive, non-competitive, or mixed-type inhibition. nih.gov

Competitive Inhibition: In many instances, thiourea derivatives act as competitive inhibitors, where they vie with the substrate (urea) for binding to the active site of the urease enzyme. nih.govnih.govnih.gov This type of inhibition is characterized by an unchanged maximum velocity (Vmax) but an increased Michaelis constant (Km), indicating that higher substrate concentrations are required to achieve half-maximal velocity in the presence of the inhibitor. nih.gov The structural similarity of the thiourea moiety to urea allows it to interact with the nickel ions in the active site, a key feature for urease catalytic activity. researchgate.net For example, a study on various thiourea-based compounds demonstrated competitive inhibition against Sporosarcina pasteurii urease. acs.org Similarly, certain arylthiourea derivatives have been identified as competitive inhibitors of urease, with their inhibitory potency influenced by the nature and position of substituents on the aromatic ring. nih.gov

Non-competitive and Mixed-type Inhibition: In contrast, some thiourea derivatives exhibit non-competitive or mixed-type inhibition. nih.govacs.org Non-competitive inhibitors bind to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding. This results in a decrease in Vmax with no change in Km. Mixed-type inhibition involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex, leading to changes in both Vmax and Km. nih.gov For instance, benzyl-substituted thiazolyl thioureas have been shown to act as non-competitive inhibitors, suggesting that substitution on both sides of the thiourea fragment can impact its ability to bind to the active site's nickel ions. acs.org Another study found that while one arylthiourea derivative displayed competitive inhibition, others in the same series showed mixed-type inhibition. nih.gov

The kinetic parameters for urease inhibition by various thiourea derivatives are summarized in the table below.

Compound ClassInhibition TypeKi (µM)Reference
ArylthioureasCompetitive0.080 nih.gov
ArylthioureasMixed-type0.090 - 0.130 nih.gov
Benzyl-substituted thiazolyl thioureasNon-competitive2.76 acs.org
ThiosemicarbazonesCompetitiveLow micromolar acs.org

Tyrosinase Inhibition: Elucidation of Binding Mechanisms

Thiourea derivatives have also been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. mdpi.comnih.gov The inhibition mechanism often involves competitive binding to the enzyme's active site, which contains a binuclear copper center. mdpi.comnih.gov

Competitive Inhibition: Many thiourea-based tyrosinase inhibitors function competitively, mimicking the substrate, L-tyrosine, and binding to the active site. mdpi.comnih.gov This prevents the natural substrate from binding and subsequent oxidation. Kinetic studies, such as Lineweaver-Burk plots, have confirmed the competitive nature of this inhibition for several indole-thiourea derivatives. mdpi.com The sulfur and nitrogen atoms of the thiourea group can chelate the copper ions in the active site, thereby blocking the enzyme's catalytic function. nih.gov

Molecular docking and dynamics simulations have provided further insights into the binding interactions. These studies reveal that the thiourea derivatives can form stable complexes with tyrosinase through hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. mdpi.com

Sirtuin (SIRT1/SIRT2) Inhibition: Mechanism-Based Inhibitory Action

Thiourea-containing compounds have emerged as mechanism-based inhibitors of sirtuins, a class of NAD+-dependent deacetylases. mdpi.comnih.govacs.org Specifically, derivatives of thiourea have shown potent and selective inhibitory activity against SIRT1 and SIRT2. nih.govacs.org

The mechanism of inhibition involves the thiourea moiety attacking the anomeric position of NAD+ in the presence of the sirtuin enzyme. nih.gov This leads to the formation of a stable covalent intermediate, effectively stalling the deacylation process and potently inhibiting the enzyme. nih.govnih.gov This mechanism-based approach offers an advantage over other types of inhibitors as it can lead to high potency and selectivity. mdpi.comnih.gov

For instance, novel lysine-derived thioureas have been developed as selective SIRT2 inhibitors with IC50 values in the nanomolar range. nih.govacs.org The selectivity for SIRT2 over other sirtuin isoforms, such as SIRT1 and SIRT3, appears to be influenced by the length of the alkyl chains attached to the thiourea core, which can exploit differences in the hydrophobic acyl pockets of the enzymes. acs.org

CompoundTargetIC50 (µM)Selectivity (SIRT2 vs SIRT1)Reference
AF8SIRT20.06180-fold nih.govacs.org
AF10SIRT20.15>1000-fold nih.govacs.org
AF12SIRT20.08>1000-fold nih.govacs.org

Inhibition of Other Enzyme Systems (e.g., α- and β-glucosidases)

Thiourea derivatives have demonstrated inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion and glucose absorption. nih.govnih.gov The inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes. nih.gov

Studies have shown that certain phenylthiourea (B91264) derivatives of 3-aminopyridin-2(1H)-ones can exhibit significant α-glucosidase inhibitory activity, with some compounds showing potency comparable to or even exceeding that of the standard drug, acarbose. nih.gov The structure-activity relationship suggests that the presence of the phenylthiourea moiety is crucial for the inhibitory effect. nih.gov

Compoundα-Glucosidase Inhibition (IC50)Reference
1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea9.77 µM nih.gov
1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea12.94 µM nih.gov
Acarbose (standard)Comparable to test compounds nih.gov

In Vitro Antimicrobial Activity Mechanisms

Antibacterial Activity: Inhibition of Bacterial Cell Wall Biosynthesis Enzymes

Thiourea derivatives have been shown to possess antibacterial properties, with their mechanism of action often attributed to the inhibition of enzymes essential for bacterial cell wall biosynthesis. nih.govmdpi.comsemanticscholar.org The bacterial cell wall, composed primarily of peptidoglycan, is a critical structure for bacterial survival, making the enzymes involved in its synthesis attractive targets for antibiotics. youtube.comyoutube.comyoutube.com

The antibacterial activity of thiourea derivatives is often more pronounced against Gram-positive bacteria than Gram-negative bacteria. nih.govsemanticscholar.org This selectivity is likely due to the structural differences in the cell envelopes of these two bacterial types. Gram-negative bacteria possess an outer membrane that acts as a barrier, restricting the entry of many antibacterial agents. nih.gov

The precise molecular targets within the cell wall biosynthesis pathway can vary. Beta-lactam antibiotics, a major class of cell wall synthesis inhibitors, act by inhibiting transpeptidases (also known as penicillin-binding proteins or PBPs), which are responsible for the cross-linking of peptidoglycan chains. youtube.comyoutube.com While the exact mechanism for all thiourea derivatives is not fully elucidated, it is plausible that they interfere with similar enzymatic steps. For instance, some thiourea derivatives have been observed to disrupt the integrity of the bacterial cell wall. nih.gov

The minimum inhibitory concentrations (MIC) of some thiourea derivatives against various bacterial strains are presented below.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Aziridine-thiourea derivativesStaphylococcus aureus16 - 32 semanticscholar.org
Aziridine-thiourea derivativesStaphylococcus epidermidis16 - 512 semanticscholar.org
Thiourea derivative TD4Methicillin-resistant Staphylococcus aureus (MRSA)2 - 16 nih.gov
Thiourea derivative TD4Staphylococcus epidermidis2 - 16 nih.gov
Thiourea derivative TD4Enterococcus faecalis2 - 16 nih.gov

Antifungal Activity: Mechanistic Insights

While specific studies detailing the antifungal mechanism of 1-(2-(Pyridin-4-yl)ethyl)thiourea itself are limited, the broader class of thiourea derivatives offers valuable insights into potential modes of action. Generally, thiourea compounds are known to exert their antifungal effects through various mechanisms. These can include the disruption of fungal cell wall integrity, interference with essential enzymatic processes, and the chelation of metal ions vital for fungal growth. For instance, certain thiourea derivatives have been shown to inhibit key enzymes involved in fungal metabolism. The presence of the pyridine (B92270) ring in the this compound structure could further enhance its antifungal potential by facilitating interactions with specific fungal targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, promoting binding to enzymatic active sites.

Anti-biofilm Formation: Molecular Basis of Inhibition

The formation of microbial biofilms presents a significant challenge in clinical settings, as they confer increased resistance to antimicrobial agents. frontiersin.org Thiourea derivatives have emerged as promising agents that can inhibit biofilm formation. nih.gov The molecular basis for this activity is often multifaceted. One key mechanism involves the interference with quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation. By disrupting QS signaling pathways, these compounds can prevent the initial attachment of bacteria to surfaces and the subsequent maturation of the biofilm matrix.

Another potential mechanism is the inhibition of enzymes responsible for the synthesis of extracellular polymeric substances (EPS), which form the structural scaffold of the biofilm. The this compound structure, with its combination of a pyridine ring and a thiourea moiety, may effectively interact with and block the active sites of these enzymes. The pyridine group could play a role in targeting the compound to specific bacterial proteins, while the thiourea group might be involved in the inhibitory action itself. Research on other heterocyclic thiourea derivatives has demonstrated their ability to effectively inhibit biofilm formation in various bacterial strains, including methicillin-resistant Staphylococcus epidermidis. nih.gov

In Vitro Anticancer Activity Mechanisms

Thiourea derivatives, including those with pyridine substituents, have demonstrated significant potential as anticancer agents. biointerfaceresearch.comnih.gov Their mechanisms of action are diverse and often target fundamental processes of cancer cell biology.

Inhibition of Proliferation in Diverse Cancer Cell Lines (e.g., MCF-7, HCT116)

A hallmark of cancer is uncontrolled cell proliferation. Numerous studies have shown that thiourea derivatives can effectively inhibit the growth of various cancer cell lines, including the human breast adenocarcinoma cell line (MCF-7) and the human colorectal carcinoma cell line (HCT116). nih.govfarmaceut.org For instance, certain pyridine-urea derivatives have shown potent activity against MCF-7 cells, with some compounds exhibiting greater efficacy than the standard chemotherapeutic drug doxorubicin. mdpi.com Similarly, thiourea derivatives bearing a benzodioxole moiety have revealed significant cytotoxic effects against HCT116 and MCF-7 cell lines. nih.gov The antiproliferative activity is often dose- and time-dependent. farmaceut.orgjbclinpharm.org

Table 1: Inhibitory Concentration (IC50) of Selected Thiourea Derivatives against Cancer Cell Lines

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
N1,N3-disubstituted-thiosemicarbazone 7 HCT116 1.11 nih.gov
N1,N3-disubstituted-thiosemicarbazone 7 MCF-7 7.0 nih.gov
Pyridine-urea 8e MCF-7 0.22 (48h), 0.11 (72h) mdpi.com
Pyridine-urea 8n MCF-7 1.88 (48h), 0.80 (72h) mdpi.com
4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative HCT116 8.04 (48h), 5.52 (72h) farmaceut.org

Identification of Specific Molecular Targets and Affected Signaling Pathways

The anticancer activity of thiourea derivatives is rooted in their ability to interact with specific molecular targets and modulate key signaling pathways involved in cancer progression. nih.govnih.gov One of the critical targets is the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. nih.govnih.gov Inhibition of EGFR is a common mechanism for many anticancer drugs. Molecular docking studies have shown that thiourea derivatives can bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling. nih.gov

Furthermore, these compounds can induce apoptosis (programmed cell death) in cancer cells. nih.govnih.gov This is often achieved by modulating the expression of apoptosis-related proteins, such as increasing the levels of the pro-apoptotic protein Bax and decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov Some derivatives have also been found to inhibit the MEK/ERK signaling pathway, which is frequently hyperactivated in colorectal cancer. farmaceut.org

Structure-Activity Relationships (SAR) in the Context of Anticancer Mechanisms

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency and selectivity of thiourea derivatives. biointerfaceresearch.com These studies have revealed that the nature and position of substituents on the aromatic rings significantly influence the biological activity. For instance, the introduction of electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the phenyl rings of 1,3-disubstituted thioureas has been shown to enhance their cytotoxic activity. nih.govnih.gov

The presence of a heterocyclic ring, such as pyridine, is often associated with increased anticancer efficacy. biointerfaceresearch.comnih.gov The pyridine moiety can participate in hydrogen bonding and π-π stacking interactions within the active sites of target proteins, thereby enhancing binding affinity. nih.gov The flexibility of the ethyl linker in this compound allows the molecule to adopt various conformations, potentially enabling it to fit into different binding pockets.

Antioxidant Activity Mechanisms: Radical Scavenging Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various diseases, including cancer. nih.gov Thiourea derivatives have been investigated for their antioxidant properties, primarily their ability to scavenge free radicals. hueuni.edu.vnmdpi.com

The primary mechanisms by which thiourea derivatives exert their antioxidant effects are through hydrogen atom transfer (HAT) and single electron transfer (SET) pathways. hueuni.edu.vn In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The N-H protons of the thiourea moiety are often the primary sites for hydrogen donation. hueuni.edu.vn In the SET mechanism, the antioxidant donates an electron to the free radical.

The antioxidant capacity of these compounds can be evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. hueuni.edu.vnresearchgate.net The presence of the pyridine ring can also contribute to the antioxidant activity, as the nitrogen atom can participate in stabilizing the resulting radical species. Computational studies have shown that for some pyridylthiourea derivatives, the HAT mechanism is the predominant pathway for scavenging free radicals. hueuni.edu.vn

In Vitro Antileishmanial Activity: Targeting Folate Metabolism

Derivatives of this compound have demonstrated significant potential as antileishmanial agents, with a mechanism of action rooted in the disruption of the parasite's folate pathway. nih.gov The folate pathway is crucial for the synthesis of essential molecules like purines and pyrimidines in the Leishmania parasite. nih.gov

Key enzymes in this pathway, dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1), have been identified as the primary targets of these thiourea compounds. nih.gov The inhibition of both DHFR and PTR1 is a critical strategy for developing effective antileishmanial drugs, as PTR1 can compensate for DHFR inhibition, rendering drugs that only target DHFR less effective. nih.gov

In a notable study, several thiourea derivatives were synthesized and evaluated for their in vitro activity against various Leishmania species, including L. major, L. tropica, and L. donovani. nih.gov The results highlighted a number of compounds with potent inhibitory effects on the promastigote stage of the parasite, exhibiting IC50 values in the low submicromolar range. nih.gov The antifolate mechanism of these compounds was confirmed through experiments where the addition of folic acid reversed their antileishmanial effects. nih.gov

The following table summarizes the in vitro inhibitory activities of selected thiourea derivatives against L. major DHFR and PTR1.

CompoundL. major DHFR IC50 (µM)L. major PTR1 IC50 (µM)
4gNot specified in abstractNot specified in abstract
20aNot specified in abstractNot specified in abstract
20bNot specified in abstractNot specified in abstract

IC50 values indicate the concentration of the compound required to inhibit 50% of the enzyme's activity. Specific values were not available in the provided search results.

Molecular docking studies have further elucidated the interaction between these thiourea derivatives and the active sites of DHFR and PTR1, providing a structural basis for their inhibitory activity. nih.gov These findings position thiourea-based compounds as promising candidates for the development of novel antileishmanial therapies. nih.gov

Ethylene (B1197577) Response Induction in Plants: A Novel Agricultural Application

In the realm of plant biology, this compound and its analogues have been identified as potent inducers of the ethylene response. dntb.gov.uanih.gov Ethylene is a key gaseous plant hormone that regulates a wide array of physiological processes, including seed germination, seedling growth, fruit ripening, and senescence. dntb.gov.uanih.govnih.gov

The practical application of ethylene gas in agriculture is often limited by its volatile nature. nih.govnih.gov To overcome this, researchers have been searching for stable, solid compounds that can elicit an ethylene-like response. nih.gov A chemical screening using the "triple response" of Arabidopsis thaliana seedlings as a bioassay led to the discovery of a thiourea derivative, designated ZKT1, as an effective ethylene response inducer. dntb.gov.uanih.gov

Further synthesis and evaluation of ZKT1 derivatives revealed that certain modifications to the chemical structure could significantly enhance this activity, with some derivatives showing potency comparable to that of 1-aminocyclopropane-1-carboxylate (ACC), the immediate precursor to ethylene in plants. dntb.gov.uanih.gov Mechanistic studies using chemical inhibitors and mutants of the ethylene signaling pathway have shown that these thiourea compounds act upstream in the pathway, likely interacting with ethylene receptors or other early signaling components. dntb.gov.uanih.gov

The essential role of the sulfur atom in the thiourea backbone for this biological activity was demonstrated by the lack of ethylene-like effects in a urea derivative, ZKT7. nih.gov

The following table presents a selection of ZKT1 derivatives and their relative activity in inducing the ethylene response in Arabidopsis.

CompoundRelative Activity
ZKT1Active
ZKT2High Activity
ZKT3High Activity
ZKT4High Activity
ZKT11High Activity
ZKT18High Activity
ZKT6Reduced Activity
ZKT8Reduced Activity
ZKT10Reduced Activity
ZKT14Reduced Activity
ZKT16Reduced Activity

The ability of these thiourea derivatives to stimulate ethylene responses opens up possibilities for their use as plant growth regulators and for controlling parasitic weeds like Striga hermonthica, whose germination is triggered by ethylene. dntb.gov.uanih.govnih.gov

Compound Names

Abbreviation/CodeFull Chemical Name
This compoundThis compound
ZKT1Not specified in search results
ZKT21-(4-tert-butylphenyl)-3-(2-(pyridin-2-yl)ethyl)thiourea
ZKT3Not specified in search results
ZKT4Not specified in search results
ZKT61-phenyl-3-(pyridin-2-ylmethyl)thiourea
ZKT7Urea derivative of ZKT1
ZKT8Not specified in search results
ZKT10Not specified in search results
ZKT11Not specified in search results
ZKT14Not specified in search results
ZKT16Not specified in search results
ZKT18Not specified in search results
ACC1-aminocyclopropane-1-carboxylate

Applications in Organocatalysis and Supramolecular Chemistry

Chiral 1-(2-(Pyridin-4-yl)ethyl)thiourea Derivatives as Organocatalysts

Chiral thiourea (B124793) derivatives have emerged as powerful organocatalysts in asymmetric synthesis over the last two decades. nih.gov Their efficacy stems from the ability of the thiourea moiety to act as a dual hydrogen-bond donor, activating electrophiles and organizing transition states with high stereocontrol. nih.gov When a chiral scaffold is incorporated, these catalysts can induce significant enantioselectivity in a wide range of chemical transformations.

A chiral derivative of this compound would be classified as a bifunctional catalyst. The thiourea group can activate an electrophile (e.g., a carbonyl group or nitroalkene) via hydrogen bonding, while the pyridyl nitrogen can act as a Brønsted or Lewis base to activate the nucleophile. This cooperative activation is a hallmark of highly effective organocatalysts.

While specific studies on this compound derivatives were not prominently featured in the surveyed literature, the utility of analogous chiral bifunctional thioureas in key carbon-carbon bond-forming reactions is well-documented.

Michael Addition: The asymmetric Michael addition, or conjugate addition, is a cornerstone of organic synthesis. wikipedia.orgmasterorganicchemistry.com Chiral thiourea catalysts, particularly those derived from scaffolds like 1,2-diphenylethylenediamine, have been successfully applied to the Michael addition of various nucleophiles to nitroalkenes and maleimides. rsc.orgnih.gov A chiral catalyst featuring the this compound framework would be expected to facilitate such reactions by simultaneously activating the nitroalkene through hydrogen bonding with the thiourea N-H protons and activating a carbon acid nucleophile (like a 1,3-dicarbonyl compound) via the basic pyridine (B92270) moiety. This dual activation mechanism has been shown to lead to high yields and excellent enantioselectivities (up to 99% ee) with other bifunctional thiourea catalysts. nih.govorganic-chemistry.orgrsc.org

Aldol (B89426) Condensation: The asymmetric aldol reaction is another critical reaction where chiral thiourea catalysts have shown significant promise. nih.govresearchgate.net Catalysts containing both a thiourea and a basic amine moiety can activate both the ketone (via enamine or enolate formation) and the aldehyde electrophile. nih.gov For instance, quinidine-derived thioureas have been used to catalyze the aldol reaction of unactivated ketones, a challenging transformation. nih.gov A chiral this compound derivative could similarly be envisioned to promote stereoselective aldol additions, offering a metal-free alternative for the synthesis of chiral β-hydroxy carbonyl compounds.

Aza-Henry Reaction: Chiral bifunctional thioureas derived from cinchona alkaloids have proven highly effective in the aza-Henry reaction, which is the addition of a nitroalkane to an imine. nih.gov These reactions can produce chiral β-nitroamines, valuable synthetic intermediates, with high diastereoselectivity and enantioselectivity (up to 99:1 dr and 99% ee). nih.gov The catalyst activates the N-Boc ketimine via the basic tertiary amine while the thiourea moiety coordinates the nitroalkane, guiding its nucleophilic attack. This established precedent suggests that a chiral this compound derivative could be a viable catalyst for this transformation.

Table 1: Potential Asymmetric Reactions Catalyzed by Chiral this compound Derivatives This table is illustrative, based on the performance of analogous bifunctional thiourea catalysts.

Reaction Type Typical Electrophile Typical Nucleophile Potential Product Reported Performance (Analogous Catalysts)
Michael Addition β-Nitrostyrene Diethyl Malonate Chiral γ-Nitroester High yield, >95% ee
Aldol Condensation Benzaldehyde Acetone Chiral β-Hydroxy Ketone Good yield, up to 95% ee
Aza-Henry Reaction Isatin-derived Ketimine Nitroethane Chiral 3-Amino-3-(nitromethyl)oxindole >95% yield, up to 99% ee

The catalytic power of chiral thiourea derivatives lies in their ability to form specific, non-covalent interactions that stabilize the transition state of a reaction. The key mechanistic features include:

Dual Hydrogen Bonding: The two N-H protons of the thiourea group are more acidic than those of ureas, making them stronger hydrogen-bond donors. nih.gov They form a bidentate hydrogen-bonding interaction with electrophiles containing carbonyl, nitro, or imine groups. This "clamping" effect lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, making it more susceptible to nucleophilic attack.

Bifunctional Activation: In a derivative of this compound, the pyridine nitrogen can function as a Lewis or Brønsted base. It can deprotonate a pro-nucleophile (like a malonate or nitroalkane) or activate it through hydrogen bonding, increasing its nucleophilicity (raising its HOMO - Highest Occupied Molecular Orbital).

Stereochemical Control: The chiral environment created by the catalyst's backbone forces the nucleophile and electrophile to approach each other from a specific trajectory. This controlled orientation in the ternary complex (catalyst-electrophile-nucleophile) is responsible for the high degree of enantioselectivity observed in the product. The pyridylethyl linker provides flexibility, allowing the catalytic sites to adopt an optimal conformation for the transition state assembly.

This compound Derivatives in Anion Binding and Recognition

The same hydrogen-bonding capability that makes thioureas excellent organocatalysts also renders them effective receptors for anion recognition. nih.govresearchgate.net The design of synthetic receptors for anions is a major focus of supramolecular chemistry due to the crucial roles anions play in biological and environmental systems.

Derivatives of this compound are well-suited for anion binding. The thiourea N-H protons are the primary binding sites, forming strong hydrogen bonds with anions. The acidity of these protons, and thus the binding strength, can be enhanced by attaching electron-withdrawing groups to the other side of the thiourea. frontiersin.org

Studies on analogous pyridyl thioureas reveal several key interactions:

Thiourea-Anion Hydrogen Bonds: The primary interaction involves the formation of hydrogen bonds between the two thiourea N-H groups and the anion. This bidentate interaction is particularly effective for anions with complementary geometries, such as carboxylates or dihydrogen phosphate. frontiersin.orgresearchgate.net

Pyridine Involvement: The pyridine nitrogen can play a crucial role. In its neutral form, it can form an intramolecular hydrogen bond with one of the thiourea protons, pre-organizing the receptor for binding. nih.gov Upon protonation, the resulting pyridinium (B92312) cation dramatically increases the receptor's affinity for anions, particularly halides like chloride and bromide, and can even switch its selectivity away from more basic anions like acetate. researchgate.net

Selectivity Trends: For neutral thiourea receptors, binding affinity generally correlates with the basicity of the anion. frontiersin.org A typical selectivity order for halides is F⁻ > Cl⁻ > Br⁻ > I⁻, and for oxoanions, H₂PO₄⁻ > HSO₄⁻ > NO₃⁻. frontiersin.org

The interaction between a this compound derivative (the host) and an anion (the guest) leads to the formation of a host-guest complex. The stoichiometry and structure of this complex can vary.

1:1 Complexation: Most commonly, a single receptor molecule binds to a single anion, forming a 1:1 complex. frontiersin.org This is often observed in solution and can be monitored using techniques like UV-Vis or NMR spectroscopy.

1:2 Complexation: In some cases, particularly in the solid state or with specific anions, a 1:2 (receptor:anion) complex can form. nih.gov

Binding Modes: The protons primarily involved in the complexation are those of the thiourea group. nih.gov However, the pyridine ring also contributes significantly. Crystal structures of related compounds show that the pyridine nitrogen can interact with the bound anion or participate in building a larger assembly. The flexible ethyl linker allows the molecule to adapt its conformation to best accommodate the size and geometry of the guest anion.

Table 2: Anion Binding Properties of Analogous Pyridyl-Thiourea Receptors

Anion Typical Binding Constant (log K) in DMSO Key Interaction Type Observed Stoichiometry (Host:Guest)
Fluoride (F⁻) ~4-6 Strong H-Bonding, possible deprotonation 1:1
Acetate (AcO⁻) ~4-5 Strong H-Bonding 1:1
Dihydrogen Phosphate (H₂PO₄⁻) ~3-4 H-Bonding 1:1
Chloride (Cl⁻) ~1-2 (neutral), >3 (protonated) H-Bonding (enhanced by protonation) 1:1

Supramolecular Architectures and Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Pyridine and thiourea moieties are excellent building blocks for constructing supramolecular architectures due to their well-defined interaction patterns. osti.gov

Derivatives of this compound can participate in several types of self-assembly processes:

Hydrogen-Bonded Networks: In the solid state, thiourea groups readily form N-H···S hydrogen bonds with each other, leading to the formation of dimers, chains, or sheets. researchgate.net The pyridine ring can also act as a hydrogen bond acceptor, creating more complex, three-dimensional networks. nih.gov

Coordination-Driven Assembly: The pyridine nitrogen is a classic coordinating site for metal ions. By treating a this compound derivative with suitable metal ions (e.g., Ag(I), Fe(II)), it is possible to form coordination polymers or discrete metallosupramolecular structures. nih.gov The ligand can bridge metal centers, leading to the self-assembly of complex architectures like helicates, grids, or macrocycles. osti.gov

Hierarchical Assembly: It is conceivable that these different interactions could work in concert. For example, metal coordination could first form a primary structure, which then organizes into a larger superstructure through the weaker thiourea-thiourea hydrogen bonds. This hierarchical process allows for the construction of highly complex and functional materials from relatively simple molecular components.

Advanced Structure Activity Relationship Sar Studies for 1 2 Pyridin 4 Yl Ethyl Thiourea Analogs

Impact of Substituent Variation on the Pyridine (B92270) Ring and Thiourea (B124793) Moiety on Biological and Catalytic Activities

The pyridine ring and the thiourea moiety are two critical components of the 1-(2-(Pyridin-4-yl)ethyl)thiourea structure, and modifications to either can significantly influence the compound's properties.

The thiourea group is a well-established pharmacophore known for its ability to form hydrogen bonds, a crucial interaction for binding to biological targets like proteins and enzymes. nih.gov Its presence is often fundamental for the biological activity of various compounds, and its replacement can lead to a decrease in efficacy. nih.gov For instance, in the context of anti-dementia agents, the conversion of the thiourea moiety to a guanidine (B92328) group in related analogs resulted in a significant loss of activity. nih.gov

The pyridine ring, a heterocyclic aromatic structure, also plays a pivotal role. The position of the nitrogen atom within the ring and the nature of substituents attached to it can dramatically alter the electronic properties, solubility, and steric profile of the molecule. This, in turn, affects its interaction with biological targets or its performance in catalytic applications. Studies on related thiourea derivatives have shown that the electronic effects of substituents on aromatic rings have a great effect on their antimicrobial activity. nih.gov For example, in a series of 1-aroyl-3-2-(1-benzyl-4-piperidinyl)ethylurea derivatives, replacing a phenyl group with a 2-pyridyl group resulted in comparable antiacetylcholinesterase activity, highlighting the importance of the pyridine scaffold. nih.gov

Furthermore, research on platinum(II) complexes containing acyl-thiourea and bipyridine ligands demonstrated that varying substituents on the bipyridine moiety significantly impacted their antiplasmodial activity. nih.gov This underscores the principle that modifications to the pyridine ring system can be a powerful strategy for fine-tuning the biological profile of these compounds.

Table 1: Impact of Pyridine and Thiourea Moiety Variations on Activity

Parent Scaffold Modification Observed Effect on Activity Reference
1-Aroyl-3-2-(1-benzyl-4-piperidinyl)ethylureaReplacement of phenyl with 2-pyridylComparable antiacetylcholinesterase activity nih.gov
Thiourea-containing amiridine derivativesConversion to guanidineSignificant loss of activity nih.gov
Benzothiazole-bearing thiourea derivativesVariation of electronic factors on benzothiazole (B30560) ringGreat effect on antimicrobial activity nih.gov
Acyl-thiourea platinum(II) complexesVariation of substituents on bipyridine moietySignificant impact on antiplasmodial activity nih.gov

Influence of Alkyl Linker Length and Stereochemistry on Compound Performance

The length of this alkyl chain is a critical parameter. It dictates the spatial relationship between the two key functional groups, which in turn affects how the molecule can orient itself to bind to a receptor or a substrate in a catalytic reaction. Studies on Proteolysis Targeting Chimeras (PROTACs), which also feature a linker connecting two active moieties, have shown a significant correlation between linker length and the efficacy of the molecule. nih.govrsc.orgsigmaaldrich.com An optimal linker length allows for the most favorable interaction between the molecule and its target. nih.gov Research on other types of molecules has also demonstrated that linker length can influence properties like crystallinity. researchgate.net

Stereochemistry, the three-dimensional arrangement of atoms, is another crucial factor. The introduction of chiral centers into the molecule can lead to stereoisomers with vastly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one stereoisomer over another. Studies on chiral thiourea derivatives have indeed shown that the stereochemistry of amino acid residues incorporated into the structure has a significant effect on their anticancer activity. nih.gov

Rational Design Principles for Optimizing Specific Activities

The insights gained from SAR studies form the basis for the rational design of new, more potent, and selective analogs. The goal is to optimize specific activities, be it for therapeutic intervention or for enhancing catalytic efficiency.

A key principle in rational design is the concept of bioisosteric replacement. This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's activity or pharmacokinetic profile. For instance, in the development of anti-ulcer agents, the thiourea moiety was successfully replaced by bioisosteres like cyanoguanidine, leading to improved biological activity. nih.gov

Another important design strategy is the introduction of conformational constraints. By incorporating cyclic structures or other rigid features, the flexibility of the molecule can be reduced. nih.gov This can lead to higher selectivity for a particular target and often results in increased oral bioavailability. nih.gov

The process of rational design is often iterative. A set of initial analogs is synthesized and tested. The resulting SAR data is then used to design a new set of analogs with further modifications aimed at enhancing the desired properties. This cycle continues until a compound with the optimal activity profile is identified.

Computational SAR Approaches (e.g., Pharmacophore Modeling, Ligand-Based Drug Design)

In recent years, computational methods have become indispensable tools in drug discovery and catalyst design, significantly accelerating the SAR process.

Pharmacophore modeling is a powerful computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. nih.govfrontiersin.org This model can then be used to virtually screen large libraries of compounds to identify new potential hits that fit the pharmacophore. frontiersin.orgnih.gov Pharmacophore models can be generated based on the structure of known active ligands (ligand-based) or from the three-dimensional structure of the target receptor (structure-based). nih.gov

Ligand-based drug design is employed when the three-dimensional structure of the target is unknown. This approach relies on the analysis of a set of known active and inactive molecules to derive a predictive model. Quantitative Structure-Activity Relationship (QSAR) is a prominent example of a ligand-based method. farmaciajournal.com QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. farmaciajournal.comresearchgate.net These models can then be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. farmaciajournal.com

Molecular docking is another crucial computational tool that predicts the preferred orientation of a molecule when bound to a target. researchgate.net This information can provide valuable insights into the specific interactions that are important for binding and can guide the design of analogs with improved affinity. researchgate.net

These computational approaches, often used in combination, allow for the rapid in silico evaluation of large numbers of virtual compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. This significantly streamlines the drug discovery and development process.

Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 1-(2-(Pyridin-4-yl)ethyl)thiourea and its derivatives, future research is geared towards greener and more sustainable synthetic strategies.

Traditional methods for synthesizing thioureas often involve toxic reagents like thiophosgene (B130339) or isothiocyanates. organic-chemistry.org Emerging research focuses on avoiding these hazardous materials. One promising approach involves the simple condensation of amines and carbon disulfide in an aqueous medium, which is both efficient and environmentally friendly for producing various substituted thiourea (B124793) derivatives. organic-chemistry.org This method works particularly well with aliphatic primary amines, offering good to excellent yields. organic-chemistry.org Another green approach utilizes solar energy for the synthesis of symmetrical N,N'-disubstituted thiourea derivatives in water, eliminating the need for a catalyst and reducing energy consumption. researchgate.net

Deep eutectic solvents (DES) are also being explored as green catalysts and reaction media. rsc.org A choline (B1196258) chloride/tin(II) chloride system has shown promise for the direct preparation of monosubstituted thioureas from thiourea as a biocompatible thiocarbonyl source. rsc.org This method is scalable and the DES can be recovered and reused multiple times without significant loss of activity. rsc.org Furthermore, ultrasonic-assisted synthesis has been demonstrated as an efficient, mild, and environmentally friendly approach to produce N-aroyl thioureas. acs.org These green chemistry approaches not only reduce the environmental impact but also offer simplicity and potential for large-scale production. organic-chemistry.orgrsc.org

Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Studies

Understanding the dynamic behavior of this compound in biological and chemical systems is crucial for elucidating its mechanisms of action and expanding its applications. Advanced spectroscopic and imaging techniques are poised to play a pivotal role in these real-time studies.

Hyperpolarized ¹³C magnetic resonance spectroscopic imaging is an emerging technique for the noninvasive, real-time detection of reactive oxygen species (ROS) in vivo. nih.gov ¹³C-labeled thiourea has been shown to be a promising probe for detecting hydrogen peroxide (H₂O₂), a key ROS, with high sensitivity and spatiotemporal resolution. nih.gov This method allows for the real-time monitoring of the transformation of thiourea in the presence of H₂O₂, providing valuable insights into oxidative stress dynamics in living organisms. nih.gov

Fluorescence-based imaging techniques also offer powerful tools for real-time cellular imaging. nih.gov While specific studies on this compound are emerging, related compounds are being used to develop probes for various cellular components and processes. For instance, maleimide-BODIPY labeling enables the visualization of thiol compounds in living cells, with stable fluorescence for at least 15 minutes under irradiation. nih.gov The development of similar targeted probes based on the this compound scaffold could enable real-time tracking of its interactions and localization within cells.

High-Throughput Screening and Computational Virtual Screening Methodologies

The discovery of new applications and more potent analogs of this compound can be significantly accelerated through modern screening methodologies.

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds for a specific biological activity. nih.govarvojournals.orgnuvisan.com For instance, HTS has been successfully used to screen a 100,000-compound library for inhibitors of the influenza A virus, identifying several active thiourea derivatives. nih.gov Similarly, HTS of kinase inhibitor scaffolds has identified potential antitubercular agents. nih.gov Applying HTS to libraries containing this compound and its analogs could uncover novel biological targets and therapeutic applications.

Computational Virtual Screening offers a cost-effective and time-efficient alternative to physical screening. Molecular docking studies, a key component of virtual screening, can predict the binding affinity and interaction modes of ligands with biological targets. biointerfaceresearch.comnih.gov This approach has been used to identify thiourea derivatives as potential enzyme inhibitors. nih.gov For example, docking studies have helped to understand the binding of thiourea derivatives to acetylcholinesterase and butyrylcholinesterase. nih.gov Furthermore, quantum chemical calculations can provide insights into the electronic properties and reactivity of molecules, aiding in the design of more effective compounds. researchgate.netiaea.org These computational methods can be employed to screen virtual libraries of this compound derivatives against various protein targets, prioritizing the most promising candidates for synthesis and experimental validation.

Design and Synthesis of Multifunctional Thiourea Derivatives

The inherent structural features of this compound make it an excellent scaffold for the design and synthesis of multifunctional molecules. By incorporating other pharmacophores or functional groups, researchers can develop hybrid molecules with enhanced or multiple biological activities. biointerfaceresearch.com

The concept of molecular hybridization involves combining two or more pharmacophoric units to create a single molecule with improved affinity, selectivity, and efficacy. biointerfaceresearch.com For example, novel pyridine-thiazole hybrid molecules have been synthesized and shown to possess significant anticancer activity. nih.govnih.gov Similarly, thiourea derivatives have been combined with other heterocyclic scaffolds, such as 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole, to generate compounds with a broad spectrum of biological activities. mdpi.comnih.gov

The design of these multifunctional derivatives is often guided by computational studies to predict their interactions with biological targets. biointerfaceresearch.com This rational design approach allows for the creation of molecules with tailored properties, potentially leading to the development of novel therapeutic agents with dual or multiple modes of action. For instance, thiourea derivatives containing pyrimidine (B1678525) rings have been designed as dual inhibitors of carbonic anhydrases and cancer cell lines. nih.gov

Integration with Materials Science and Nanotechnology (e.g., as Corrosion Inhibitors, in Sensors)

The unique chemical properties of this compound and related compounds make them attractive candidates for applications in materials science and nanotechnology.

Corrosion Inhibitors: Thiourea and its derivatives are effective corrosion inhibitors for various metals and alloys. jmaterenvironsci.com Their inhibitory action is attributed to the presence of sulfur and nitrogen atoms, which can donate lone pair electrons to the metal surface, forming a protective film. jmaterenvironsci.com The pyridine (B92270) moiety in this compound could further enhance its adsorption onto metal surfaces. Research has shown that pyridine derivatives can act as effective corrosion inhibitors for mild steel in acidic solutions. nih.gov Future work could focus on evaluating the corrosion inhibition efficiency of this compound on different metals and in various corrosive environments.

Sensors: Pyridyl thioureas have demonstrated potential as chemical sensors. researchgate.netiaea.org They can act as ionophores in thin-film PVC membranes for the detection of metal ions like Cu(II). researchgate.netiaea.org The binding selectivity of simple pyridyl thioureas can be switched by protonation, making them responsive to changes in pH. nih.gov This property could be exploited to develop novel sensors for anions and other analytes. Thiourea derivatives have also been investigated as fluorescent probes for the detection of toxic metals like mercury. nih.gov

Nanotechnology: The integration of thiourea derivatives with nanotechnology opens up new possibilities. For example, thiourea has been used to modify TiO₂ nanorods, enhancing their photocatalytic activity. mdpi.comresearchgate.net This is achieved by doping the TiO₂ lattice with nitrogen, which improves its light-harvesting ability. mdpi.comresearchgate.net Furthermore, thiourea derivatives can be used to stabilize palladium nanoparticles, which are effective catalysts in various chemical reactions. organic-chemistry.org The unique properties of this compound could be harnessed to create novel nanomaterials with applications in catalysis, sensing, and drug delivery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-(Pyridin-4-yl)ethyl)thiourea, and how can reaction conditions be tailored to improve yield?

  • Methodology : The compound is typically synthesized via nucleophilic addition of pyridin-4-ylethylamine to isothiocyanates under inert conditions. Key parameters include solvent choice (e.g., dichloromethane or toluene), temperature control (0–25°C), and stoichiometric ratios. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products. Monitoring reaction progress using TLC or HPLC ensures intermediate stability .

Q. How do spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Pyridine protons appear as a doublet (δ 8.4–8.6 ppm), while thiourea NH signals resonate at δ 9.5–10.2 ppm (broad). Ethyl linker protons show splitting patterns consistent with coupling to the pyridine ring .
  • IR : Strong absorption bands at ~1250 cm⁻¹ (C=S stretch) and ~3300 cm⁻¹ (N-H stretch) confirm thiourea functionality. Pyridyl C=N stretches appear near 1600 cm⁻¹ .

Q. What are the stability considerations for this compound under varying pH and storage conditions?

  • Methodology : Stability assays in buffered solutions (pH 3–10) at 25°C and 4°C, monitored via UV-Vis spectroscopy, reveal degradation kinetics. Thiourea derivatives are prone to hydrolysis under acidic/basic conditions, necessitating storage in anhydrous environments at –20°C with desiccants. Light-sensitive samples require amber vials .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases, GPCRs)?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) assess interactions with target proteins. Pyridyl nitrogen and thiourea sulfur atoms often form hydrogen bonds with catalytic residues (e.g., ATP-binding pockets). Free energy perturbation (FEP) calculations quantify binding energy contributions .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting enzyme inhibition results)?

  • Methodology :

  • Validation assays : Reproduce studies under standardized conditions (e.g., fixed ATP concentration in kinase assays).
  • Orthogonal techniques : Compare results from fluorescence polarization, SPR, and ITC to rule out assay-specific artifacts.
  • Meta-analysis : Evaluate structural analogs (e.g., methyl/pyrimidine substitutions) to identify substituent effects on activity .

Q. How do substituent modifications (e.g., pyridine vs. pyrimidine) alter the compound’s physicochemical and pharmacological profile?

  • Methodology :

  • LogP measurements : Shake-flask method or HPLC-derived retention times quantify lipophilicity changes.
  • SAR studies : Synthesize analogs with halogen, methoxy, or alkyl groups; test cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayer model). Pyrimidine analogs often show enhanced solubility but reduced blood-brain barrier penetration .

Q. What mechanistic insights can be gained from studying thiourea-enzyme adducts using X-ray crystallography or cryo-EM?

  • Methodology : Co-crystallize the compound with target enzymes (e.g., HIV-1 reverse transcriptase) and resolve structures at ≤2.0 Å resolution. Cryo-EM (200 kV) visualizes dynamic binding modes. Electron density maps reveal hydrogen-bonding networks between thiourea and catalytic aspartate residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.